4-(Prop-2-yn-1-yloxy)benzoic acid

Description

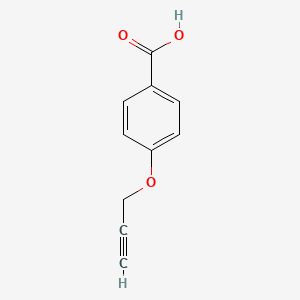

Structure

2D Structure

Propriétés

IUPAC Name |

4-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFYYZJGIFWLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389013 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21926-55-6 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification of 4-Hydroxybenzoic Acid

The synthesis begins with the protection of the carboxylic acid group in 4-hydroxybenzoic acid to prevent undesired side reactions during subsequent propargylation. This is achieved through esterification using methanol under acidic conditions:

$$

\text{4-Hydroxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 4-hydroxybenzoate} + \text{H}2\text{O}

$$

Conditions :

- Solvent : Methanol

- Acid Catalyst : Concentrated sulfuric acid (5% v/v)

- Temperature : Reflux (65–70°C)

- Reaction Time : 18–24 hours

- Yield : Quantitative conversion (>95%).

The methyl ester derivative is isolated via vacuum distillation after neutralization with potassium carbonate and extraction with dichloromethane.

Propargylation of Methyl 4-Hydroxybenzoate

The protected intermediate undergoes propargylation using propargyl bromide in the presence of a base to form the propargyl ether:

$$

\text{Methyl 4-hydroxybenzoate} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{Base}} \text{Methyl 4-(prop-2-yn-1-yloxy)benzoate} + \text{HBr}

$$

- Base : Anhydrous potassium carbonate (1.6 equivalents)

- Solvent : Dimethylformamide (DMF)

- Temperature : Room temperature (25°C)

- Reaction Time : 24 hours

- Workup : Aqueous extraction with dichloromethane, drying over Na$$2$$SO$$4$$, and solvent evaporation.

- Yield : 80–85% (crude), with purity >90% after column chromatography.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester to regenerate the carboxylic acid group:

$$

\text{Methyl 4-(prop-2-yn-1-yloxy)benzoate} + \text{NaOH} \rightarrow \text{4-(Prop-2-yn-1-yloxy)benzoic acid} + \text{CH}_3\text{OH}

$$

Conditions :

- Base : Aqueous NaOH (2 M)

- Solvent : Methanol/water (1:1 v/v)

- Temperature : Reflux (70°C)

- Reaction Time : 4–6 hours

- Yield : 90–95% after acidification (1 M HCl) and recrystallization from pentane.

Direct Propargylation of 4-Hydroxybenzoic Acid

Challenges in Direct Alkylation

The carboxylic acid group in 4-hydroxybenzoic acid (pK$$\text{a}$$ ≈ 4.5) is more acidic than the phenolic hydroxyl group (pK$$\text{a}$$ ≈ 9.5), leading to preferential deprotonation under basic conditions. This complicates direct propargylation, as the carboxylate anion renders the phenolic oxygen less nucleophilic.

Mitigation Strategies

To bypass this issue, selective protection of the carboxylic acid (e.g., as a trimethylsilyl ester) or the use of phase-transfer catalysts has been explored, though these methods are less commonly reported. A hypothetical route involves:

$$

\text{4-Hydroxybenzoic acid} + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{Crown Ether/K}2\text{CO}_3} \text{this compound}

$$

Theoretical Conditions :

- Base : Potassium carbonate with 18-crown-6

- Solvent : Toluene

- Temperature : 60°C

- Limitations : Competing esterification and low yields (<50%) due to residual water.

Comparative Analysis of Synthetic Routes

| Parameter | Two-Step Route | Direct Alkylation |

|---|---|---|

| Overall Yield | 70–75% | <50% (hypothetical) |

| Purity | >95% | Not reported |

| Complexity | Moderate | High |

| Scalability | Industrial feasible | Lab-scale only |

| Side Reactions | Minimal | Ester formation |

The two-step method remains the most reliable, balancing yield and practicality.

Mechanistic Insights

Nucleophilic Substitution in Propargylation

The reaction between methyl 4-hydroxybenzoate and propargyl bromide follows an S$$_\text{N}$$2 mechanism:

- Deprotonation of the phenolic hydroxyl by K$$2$$CO$$3$$ generates a phenoxide ion.

- Nucleophilic attack on the propargyl bromide’s electrophilic carbon.

- Elimination of bromide to form the propargyl ether.

Key Transition State :

$$

\text{Ph-O}^- + \text{HC≡CCH}2\text{Br} \rightarrow \text{Ph-O-CH}2\text{C≡CH} + \text{Br}^-

$$

Base and Solvent Effects

- Polar Aprotic Solvents (DMF) : Enhance ion pair separation, accelerating the reaction.

- Weak Bases (K$$2$$CO$$3$$) : Minimize ester hydrolysis during propargylation.

Industrial and Environmental Considerations

Green Chemistry Metrics

- Atom Economy : 84% (two-step route).

- E-Factor : 12.3 (waste generated per product mass), driven by solvent use in chromatography.

Waste Stream Management

- Propargyl Bromide Quenching : Achieved with aqueous ammonium chloride to neutralize HBr.

- Solvent Recovery : DMF is distilled and reused, reducing environmental impact.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation (100°C, 30 minutes) can reduce propargylation time to 1 hour, though yields remain comparable.

Flow Chemistry Approaches

Continuous-flow systems with immobilized bases (e.g., polymer-supported K$$2$$CO$$3$$) show promise for large-scale production, achieving 80% conversion in 10-minute residence times.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Prop-2-yn-1-yloxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The alkyne group can participate in click chemistry reactions, forming triazoles when reacted with azides.

Oxidation and Reduction: The benzophenone moiety can undergo photochemical reactions upon exposure to UV light, leading to covalent modifications of biological targets.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used in click reactions involving the alkyne group.

Photochemical Reactions: UV light is used to activate the benzophenone moiety for covalent modifications.

Major Products Formed

Triazoles: Formed from click chemistry reactions with azides.

Covalently Modified Biomolecules: Resulting from photochemical reactions with biological targets.

Applications De Recherche Scientifique

4-(Prop-2-yn-1-yloxy)benzoic acid is widely used in scientific research, including:

Chemical Biology: As a chemical probe for studying protein interactions and functions.

Medicinal Chemistry: In the development of photoaffinity labels for drug discovery.

Material Science: For the synthesis of functionalized polymers and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(Prop-2-yn-1-yloxy)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety acts as a photoactivatable group, enabling the compound to covalently modify proteins and other biomolecules. The alkyne tag allows for further functionalization through click chemistry reactions .

Comparaison Avec Des Composés Similaires

4-Propoxybenzoic Acid (C₁₀H₁₂O₃)

- Structure : Propyl ether (-OCH₂CH₂CH₃) at the para position.

- Synthesis : Similar hydrolysis of methyl 4-propoxybenzoate (85% yield) .

- Properties : Melting point: 144–145°C. Lacks alkyne reactivity, limiting click chemistry applications. Used in liquid crystal intermediates due to its flexible alkyl chain .

4-(Prop-2-yn-1-yloxy)benzoic Acid vs. 4-Propoxybenzoic Acid

Halogen-Substituted Derivatives

2-Chloro-4-(prop-2-yn-1-yloxy)benzoic Acid (C₁₁H₇ClO₃)

- Structure : Chloro (-Cl) at the ortho position and propargyloxy at the para position.

Extended Conjugation Systems

4-[4-(2-Propyn-1-yloxy)benzoyl]benzoic Acid (C₁₇H₁₂O₄)

- Structure : Benzoyl group linked to the propargyloxy-substituted aromatic ring.

- Synthesis : Benzoylation of this compound with oxalyl chloride .

- Properties : Molecular weight: 280.27 g/mol; purity >95% (HPLC). Used as a building block for oligonucleotide conjugates and polymers .

Urea-Functionalized Derivatives

1-(4-(Prop-2-yn-1-yloxy)benzyl)urea (C₁₁H₁₀N₂O₃)

- Structure : Propargyloxy benzyl urea.

- Synthesis : Microwave-assisted reaction (83% yield) with (4-(prop-2-yn-1-yloxy)phenyl)methanamine .

- Applications: Potential antitrypanosomal agent; urea moiety enhances hydrogen-bonding capacity for target binding .

Data Tables

Table 2: Spectroscopic Data

Activité Biologique

4-(Prop-2-yn-1-yloxy)benzoic acid, a compound with a trifunctional structure, has garnered attention in biochemical and pharmacological research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Benzophenone moiety : Facilitates light activation.

- Alkyne tag : Enables covalent modifications.

- Carboxylic acid group : Serves as a synthetic handle.

The molecular formula is with a CAS number of 1236196-77-2. The compound typically appears as a white crystalline solid, soluble in organic solvents like ethanol and ether.

The compound acts primarily as a chemical probe in biological research, influencing various cellular processes:

- Covalent Modification : Upon exposure to UV light, the alkyne tag allows for covalent bonding with biological targets, facilitating the study of protein dynamics.

- Cellular Effects : It affects cell signaling pathways, gene expression, and metabolism. For example, it can label specific proteins within cells to track their functions and interactions.

1. Enzyme Interaction

Research indicates that this compound interacts with several enzymes and proteins. Its ability to undergo covalent modifications enables targeted studies on enzyme dynamics and cellular functions. This interaction can lead to diverse molecular effects depending on the attached ligand or pharmacophore.

2. Cellular Impact

The compound has been shown to influence various cellular processes:

- Signaling Pathways : Modulates pathways involved in cell growth and differentiation.

- Gene Expression : Alters the expression levels of specific genes related to cell cycle regulation and apoptosis.

In vitro studies have demonstrated that it can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), particularly in human fibroblast cells .

Case Studies

A comprehensive study evaluated the effects of benzoic acid derivatives on protein degradation systems. The findings indicated that certain derivatives could activate cathepsins B and L, essential for proteostasis. While specific data for this compound was not highlighted, its structural similarities suggest potential for similar activities .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other benzoic acid derivatives:

Applications in Research

This compound is extensively used in various fields:

- Chemical Biology : As a probe for studying protein interactions.

- Medicinal Chemistry : In developing photoaffinity labels for drug discovery.

- Material Science : For synthesizing functionalized polymers with specific properties.

Q & A

Q. What synthetic strategies are optimal for preparing 4-(Prop-2-yn-1-yloxy)benzoic acid with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between propargyl bromide and 4-hydroxybenzoic acid under basic conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Catalysts : Potassium carbonate or triethylamine as bases to deprotonate the phenolic oxygen .

- Temperature : Reactions are often conducted at 60–80°C for 6–12 hours to achieve >80% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR :

- Aromatic protons (δ 6.8–8.0 ppm, multiplet for benzoic acid ring).

- Propargyl protons: terminal alkyne (δ 2.5–3.0 ppm, triplet for CH₂; δ 1.8–2.2 ppm for ≡CH) .

- IR :

- Broad O–H stretch (2500–3000 cm⁻¹, carboxylic acid).

- Alkyne C≡C stretch (~2100 cm⁻¹) and ester C–O–C (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₈O₃ (M⁺ = 176.05) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

- Structure Solution : SHELXT or SHELXD for phase determination, followed by SHELXL for refinement. Anisotropic displacement parameters improve accuracy for non-H atoms .

- Disorder Handling : Propargyl groups may exhibit rotational disorder. Apply PART and SUMP restraints in SHELXL to model split positions .

- Validation : Check using Mercury CSD’s Platon toolkit for missed symmetry or solvent-accessible voids .

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity of this compound?

- Methodological Answer :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311G(d,p) to optimize the molecular structure. Compare bond lengths/angles with crystallographic data .

- Electron Localization Function (ELF) : Analyze π-electron density in the alkyne and carboxyl groups to predict sites for electrophilic/nucleophilic attacks .

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic (carboxylic oxygen) and electrophilic (propargyl terminal) regions .

Q. How can analytical contradictions (e.g., unexpected byproducts in synthesis) be systematically investigated?

- Methodological Answer :

- HPLC-MS Analysis : Use a C18 column (ACN/0.1% formic acid gradient) to separate byproducts. High-resolution MS identifies molecular formulas (e.g., dimerization via alkyne coupling) .

- Kinetic Studies : Vary reaction time/temperature to track intermediate formation (e.g., propargyl ether intermediates via LC-MS).

- Computational Validation : Compare experimental IR/NMR with simulated spectra of proposed byproducts using ADF or ORCA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.